Tert-butyl {1-[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate
Description
The compound tert-butyl {1-[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate is a synthetic small molecule featuring a piperidine ring substituted with a tert-butyl carbamate group at the 4-position and a 8-fluoro-4-hydroxyquinolin-3-carbonyl moiety at the 1-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine amine, a common strategy in medicinal chemistry to modulate solubility and metabolic stability during synthesis .
Structurally, the compound shares similarities with inhibitors targeting viral enzymes or bromodomains, as seen in related quinoline derivatives (e.g., HIV-1 inhibitors in and BET bromodomain inhibitors in ). Its fluorine atom likely improves bioavailability by reducing metabolic degradation, while the hydroxyquinoline moiety could facilitate interactions with metal ions or enzyme active sites .
Properties
Molecular Formula |
C20H24FN3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(8-fluoro-4-oxo-1H-quinoline-3-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C20H24FN3O4/c1-20(2,3)28-19(27)23-12-7-9-24(10-8-12)18(26)14-11-22-16-13(17(14)25)5-4-6-15(16)21/h4-6,11-12H,7-10H2,1-3H3,(H,22,25)(H,23,27) |
InChI Key |
JBSJTPUFQIDYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {1-[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis or Friedländer synthesis.
Introduction of the Fluoro and Hydroxy Groups: The 8-fluoro and 4-hydroxy groups are introduced via selective fluorination and hydroxylation reactions.
Coupling with Piperidine: The quinoline derivative is then coupled with a piperidine derivative through a carbonylation reaction.
Formation of the Carbamate Group: Finally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl {1-[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate exhibit notable antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum . The structure of this compound suggests potential for similar activity due to the presence of the piperidine moiety.
Anticancer Research
The compound's structural features align with those found in known anticancer agents. Studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis . The incorporation of the piperidine ring may enhance bioactivity by improving binding affinity to target proteins involved in cancer progression.
Neurological Implications
Given the compound's potential to interact with neurotransmitter systems, research is ongoing to evaluate its effects on neurodegenerative diseases. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter release and neuronal survival .
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated several piperidine derivatives, including those structurally related to this compound, for their antimicrobial activity against common pathogens. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting a promising avenue for developing new antimicrobial agents .
- Anticancer Activity
- Neuroprotective Effects
Mechanism of Action
The mechanism of action of tert-butyl {1-[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in various biological pathways.
Pathways Involved: The compound could modulate pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous tert-butyl carbamate derivatives.
Structural and Functional Insights
Quinoline Derivatives (): The target compound and its analogs in share a quinoline core, but substituents vary significantly. For example, the 3,5-difluorophenyl group in enhances π-π stacking in HIV-1 protease binding, whereas the 8-fluoro-4-hydroxy group in the target compound may improve solubility and target engagement via hydrogen bonding . Synthetic Routes: Both classes use palladium-catalyzed cross-coupling (e.g., Suzuki reaction) to install aryl groups. However, the target compound’s 8-fluoro-4-hydroxyquinoline moiety may require regioselective protection/deprotection steps to avoid side reactions .
Sulfonyl and Trifluoromethyl Derivatives (): The sulfonyl group in confers hydrolytic stability but reduces cell permeability compared to the target compound’s carbonyl linker.
Fluorobenzyl and Methylsulfonyl Analogs () :
- These simpler derivatives lack the extended aromatic system of the target compound, making them more suitable as intermediates. The 2-fluorobenzyl group () offers moderate lipophilicity, while the methylsulfonyl group () increases polarity and hydrogen-bond acceptor capacity .
Acetylated Piperidine Derivatives (): The tert-butyl (1-acetylpiperidin-4-yl)carbamate in highlights the importance of Boc protection in preventing amine oxidation during synthesis. However, acetyl groups are more labile than quinoline-carbonyl moieties under acidic conditions .
Pharmacological and Physicochemical Comparisons
- Bioavailability: Fluorination at the 8-position (target compound) may enhance metabolic stability compared to non-fluorinated quinolines (e.g., ), as seen in improved oral bioavailability in related HIV-1 inhibitors .
- Solubility: The hydroxyquinoline group in the target compound increases water solubility relative to sulfonyl or benzyl analogs (), which could improve in vivo efficacy .
- Synthetic Challenges: Installing the 8-fluoro-4-hydroxyquinoline group may require sequential halogenation and hydrolysis, whereas 3,5-difluorophenyl analogs () are synthesized via straightforward Suzuki coupling .
Research Findings and Data
Analytical Data
Biological Activity
Tert-butyl {1-[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its synthesis, structure-activity relationship (SAR), and biological evaluations, drawing on diverse research findings.
Synthesis and Structural Overview
The synthesis of this compound involves the coupling of tert-butyl carbamate with a piperidine derivative that is further substituted with a quinoline moiety. The synthetic pathway typically includes:
- Formation of the piperidine scaffold : This is achieved through standard alkylation techniques.
- Introduction of the quinoline substituent : The 8-fluoro-4-hydroxyquinoline is synthesized using established methods in organic chemistry.
- Final coupling reaction : The carbamate group is introduced to yield the final compound.
The biological activity of this compound has been evaluated in various studies, focusing on its interaction with specific molecular targets. Notably, it has shown promise in modulating inflammatory pathways and inhibiting cellular processes linked to diseases such as cancer and neurodegenerative disorders.
- NLRP3 Inflammasome Inhibition : Research indicates that derivatives of this compound can inhibit NLRP3 inflammasome activity, which plays a crucial role in inflammatory responses. In vitro studies demonstrated that treatment with these compounds significantly reduced IL-1β release and pyroptotic cell death in differentiated THP-1 cells .
- Anticancer Activity : Some studies have reported that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, although specific pathways related to this compound require further elucidation.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine and quinoline moieties significantly affect biological activity. For instance:
Case Studies and Research Findings
Several studies have explored the biological efficacy of related compounds, providing insights into their pharmacological potential:
- Inflammatory Response Modulation : In a study involving THP-1 macrophages, compounds similar to this compound showed significant inhibition of IL-1β release, suggesting potential therapeutic applications in inflammatory diseases .
- Cytotoxic Effects on Cancer Cells : A comparative analysis indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Palladium on carbon (Pd/C) under hydrogen atmosphere enhances nitro-group reduction efficiency (72% yield observed in analogous syntheses) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Maintain 0–5°C during acid-sensitive steps to prevent decomposition.
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, RT, 12h | ~65% | |
| Boc Deprotection | TFA/DCM (1:1), 0°C, 2h | >90% | |
| Hydrogenation | Pd/C, H₂, MeOH, 2h | 72% |
How can researchers resolve contradictions in spectroscopic data during characterization?
Advanced Research Focus
Contradictions in NMR or HRMS data often arise from dynamic molecular behavior (e.g., rotamers) or impurities. Methodological approaches include:
- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 40–60°C) to reduce rotational barriers .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <2 ppm error to rule out isobaric impurities.
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for the quinoline and piperidine moieties .
Example : In a related compound, H NMR showed splitting due to hindered rotation of the tert-butyl group, resolved via COSY and NOESY .
What advanced crystallization techniques and software tools are recommended for structural determination?
Q. Advanced Research Focus
- Crystallization : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to obtain single crystals. Slow cooling from saturated solutions enhances crystal quality.
- Software Tools :
Case Study : A piperidine derivative with a nitrobenzyl group was resolved using SHELXD for phase determination, achieving an R-factor of 0.032 .
How can stability under varying experimental conditions (pH, temperature) be systematically analyzed?
Q. Basic Research Focus
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24h. Monitor degradation via HPLC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines).
Q. Findings from Analogues :
- Tert-butyl carbamates are stable in neutral/acidic conditions but hydrolyze rapidly in basic media (t₁/₂ <1h at pH 12) .
- Fluorinated quinolines exhibit enhanced thermal stability (decomposition >200°C) due to strong C-F bonds .
How do the piperidine and quinoline moieties influence reactivity in further modifications?
Q. Advanced Research Focus
- Piperidine : The secondary amine enables functionalization (e.g., alkylation, acylation). Steric hindrance from the tert-butyl group may slow nucleophilic attacks .
- Quinoline : The 8-fluoro and 4-hydroxy groups direct electrophilic substitution (e.g., bromination at C5 or C7). The carbonyl acts as a hydrogen-bond acceptor, influencing supramolecular interactions .
Reactivity Example : In a triazole-containing analogue, the piperidine nitrogen underwent regioselective alkylation, while the quinoline hydroxyl participated in salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
